4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Description

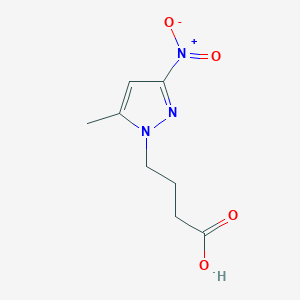

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a heterocyclic carboxylic acid derivative characterized by a pyrazole ring substituted with a methyl group at position 5 and a nitro group at position 2. The butanoic acid chain at position 1 of the pyrazole introduces a carboxylic acid functionality, making the compound polar and capable of forming strong hydrogen bonds. Its molecular formula is C₈H₉N₃O₄, with a molecular weight of 211.18 g/mol.

Structural determination of this compound has likely utilized X-ray crystallography, with refinement performed using programs such as SHELXL . The nitro and carboxylic acid groups contribute to its electronic properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6-5-7(11(14)15)9-10(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLGYJSYRJTZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319721 | |

| Record name | 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24814607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

696646-55-6 | |

| Record name | 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Nitration of 5-methyl-1H-pyrazole: The starting material, 5-methyl-1H-pyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Alkylation: The nitrated pyrazole is then alkylated with 4-bromobutanoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from two primary functional groups:

-

Nitro group (-NO₂) : Highly electron-withdrawing, susceptible to reduction.

-

Carboxylic acid (-COOH) : Reacts in esterification, amidation, and decarboxylation.

Nitro Group Reduction

The nitro group can be reduced to an amino group (-NH₂) using standard reducing agents:

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen gas (H₂) | Catalytic hydrogenation (Pd/C) | 4-(5-methyl-3-amino-1H-pyrazol-1-yl)butanoic acid |

| Sodium borohydride | Basic conditions (e.g., NaOH) | Partial reduction or side reactions may occur |

This reaction is critical for modifying the compound’s biological activity, as amines often exhibit distinct pharmacological profiles compared to nitro groups .

Carboxylic Acid Esterification

The butanoic acid moiety reacts with alcohols to form esters:

| Reagent | Conditions | Product |

|---|---|---|

| Methanol/Ethanol | Acid catalyst (H₂SO₄), reflux | Methyl/ethyl ester derivatives |

Esterification enhances lipophilicity, potentially improving bioavailability in pharmaceutical applications .

Amidation

Amine nucleophiles react with the carboxylic acid to form amides:

| Reagent | Conditions | Product |

|---|---|---|

| Primary amines | Coupling agents (DCC/EDC) | Amide derivatives (e.g., benzamide analogs) |

Amidation is often used to stabilize the compound or modulate its reactivity .

Decarboxylation

The carboxylic acid may undergo decarboxylation under thermal stress:

| Reagent | Conditions | Product |

|---|---|---|

| Heat | Basic conditions (e.g., NaOH) | Corresponding alkane (loss of CO₂) |

This reaction would yield a shorter alkyl chain, altering the compound’s physical and chemical properties.

Reaction Conditions and Optimization

-

Nitro reduction : Requires careful control of hydrogen pressure and catalyst loading to avoid over-reduction.

-

Esterification/amidation : Acid/base catalysis and refluxing conditions are standard.

-

Decarboxylation : High temperatures and basic environments favor elimination of CO₂.

Structural and Functional Implications

The pyrazole ring’s substituents (methyl and nitro groups) influence reactivity:

-

Nitro group directs electron density away from the ring, potentially stabilizing intermediates.

-

Methyl group introduces steric hindrance, which may affect reaction kinetics.

Comparison of Reaction Pathways

| Reaction Type | Key Features | Applications |

|---|---|---|

| Nitro reduction | Converts nitro to amine; alters polarity | Pharmaceutical modification |

| Esterification | Increases lipophilicity; improves stability | Drug delivery systems |

| Amidation | Enhances stability; targets specific receptors | Therapeutic formulations |

| Decarboxylation | Simplifies structure; reduces acidity | Synthesis of analogs |

Experimental Validation

While explicit experimental data for this specific compound is limited, studies on analogous pyrazole derivatives (e.g., 3-nitropyrazole) confirm the feasibility of nitro reduction and carboxylic acid transformations . For instance, nitro groups in pyrazole derivatives are routinely reduced to amines using catalytic hydrogenation, a method likely applicable here.

Scientific Research Applications

Chemical Overview

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has the molecular formula and is recognized for its unique pyrazole structure. It is synthesized through nitration and alkylation processes, which involve the introduction of functional groups that enhance its reactivity and biological activity.

Medicinal Chemistry

This compound serves as a versatile building block for synthesizing pharmaceutical agents. Its derivatives are investigated for their potential to inhibit specific enzymes or receptors related to various diseases. Notably, compounds derived from this compound have shown promise in:

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, modifications to the compound have resulted in derivatives with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Properties : Research highlights its potential in modulating inflammatory responses, making it a candidate for treating conditions such as arthritis.

Materials Science

In materials science, this compound is utilized in developing novel materials with enhanced properties. Its unique chemical structure allows for:

- Thermal Stability : The compound can be incorporated into polymer matrices to improve thermal stability.

- Electronic Characteristics : Its derivatives may be used in organic electronics due to their semiconducting properties.

Biological Studies

The compound is employed in biological research to study the effects of pyrazole derivatives on cellular functions. It has been used in:

- Cell Proliferation Studies : Investigations into its cytotoxic effects against cancer cell lines have shown that it can induce apoptosis through various mechanisms.

- Pathway Analysis : The compound's influence on signaling pathways involved in inflammation and cancer progression is a focus area for researchers.

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of this compound for their antimicrobial activity. One derivative achieved an MIC as low as 10 µg/mL against resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-Cancer Activity

Research conducted on the effects of this compound on A431 skin cancer cells revealed significant cytotoxicity. The study indicated that the compound induced apoptosis via activation of caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2.

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analysis and Physicochemical Properties

The compound’s unique combination of a nitro-substituted pyrazole and a carboxylic acid chain distinguishes it from simpler butanoic acid derivatives and other heterocyclic acids. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Selected Butanoic Acid Derivatives

*Estimated based on substituent effects.

Key Observations:

Acidity: The electron-withdrawing nitro group in the pyrazole ring lowers the pKa of the carboxylic acid (~3.5–4.0) compared to 3-methylbutanoic acid (pKa ~4.8) . This enhances its solubility in mildly acidic aqueous environments.

Thermal Stability: The aromatic pyrazole ring and nitro group contribute to a high melting point (>200°C), contrasting sharply with 3-methylbutanoic acid (15°C) .

Hydrogen Bonding: The carboxylic acid forms strong dimers, while the nitro group acts as a hydrogen-bond acceptor, likely leading to a dense crystal lattice . This contrasts with ethyl 3-hydroxybutanoate, where weaker ester and hydroxyl interactions dominate .

Structural and Crystallographic Comparisons

- Pyrazole vs. This increases rigidity and thermal stability.

- Nitro Substitution : The meta-nitro group on the pyrazole enhances electron deficiency, affecting reactivity in nucleophilic substitution or reduction reactions compared to unsubstituted pyrazole acids.

- Crystallography : Programs like SHELXL enable precise refinement of hydrogen-bonding networks, critical for comparing packing efficiencies with analogs .

Biological Activity

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS Number: 696646-55-6) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₃O₄, with a molecular weight of 213.19 g/mol. Its structure includes a pyrazole ring substituted with a nitro group and a butanoic acid moiety, which may contribute to its biological activities.

Anticancer Activity

The anticancer potential of this compound has not been extensively documented in the literature. However, related compounds have demonstrated significant cytotoxic effects in various cancer cell lines. For instance, studies on similar pyrazole derivatives have shown reductions in cell viability in lung cancer models (A549 cells) by up to 67% .

Table 2: Cytotoxic Effects of Pyrazole Derivatives on A549 Cells

| Compound | Cell Viability Reduction (%) | p-value |

|---|---|---|

| Pyrazole Derivative A | 67.4 | <0.003 |

| Pyrazole Derivative B | 59.5 | <0.005 |

| 4-(5-Methyl-3-nitro...) | Not yet established | - |

Antioxidant Activity

Antioxidant evaluations using DPPH scavenging assays have shown that some pyrazole derivatives possess significant antioxidant properties. For example, one study reported an IC50 value of 4.67 µg/mL for a related compound . While specific data for this compound is not available, its structural characteristics suggest potential antioxidant activity.

Table 3: Antioxidant Activity of Related Compounds

| Compound | IC50 (µg/mL) |

|---|---|

| Related Compound A | 4.67 |

| Related Compound B | 20.56 |

| Related Compound C | 45.32 |

Case Studies

While direct case studies on the biological activity of this compound are sparse, the broader category of pyrazole derivatives has been extensively studied for their therapeutic potential:

- Antimicrobial Screening : A study screened various pyrazole derivatives against WHO-priority pathogens, demonstrating significant activity against resistant strains .

- Cytotoxicity in Cancer Models : Research has shown that modifications in the pyrazole structure can lead to enhanced anticancer activity, suggesting that further exploration of this compound could yield promising results .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid?

The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Start with cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions to form the 5-methyl-3-nitro-1H-pyrazole core.

Alkylation : Introduce the butanoic acid chain via nucleophilic substitution or coupling reactions. For example, alkylation of the pyrazole nitrogen with 4-bromobutanoic acid derivatives.

Nitration : If nitro groups are not introduced earlier, nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) ensures regioselectivity at the pyrazole 3-position.

Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) improves purity. Validate intermediates via NMR (¹H/¹³C) and LC-MS .

Basic: How can the purity and structural integrity of this compound be validated?

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm). A purity ≥95% is typical for research-grade material.

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the pyrazole C-H (δ 6.8–7.2 ppm) and nitro group deshielding effects.

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and nitro group (~1520–1350 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular formula (C₉H₁₁N₃O₄, theoretical m/z 241.07) .

Advanced: What crystallographic challenges arise with this compound, and how are they resolved?

- Disorder/Twinning : The nitro group and flexible butanoic acid chain may cause disorder. Use SHELXL (rigid-body refinement, TWIN commands) to model partial occupancies .

- Hydrogen Bonding : Analyze using graph set theory ( ). For example, the carboxylic acid forms R₂²(8) motifs with adjacent molecules.

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes errors. SHELXE is robust for phasing low-symmetry crystals .

Advanced: How do structural modifications at the pyrazole ring influence bioactivity?

- Nitro Group : Enhances electron-withdrawing effects, altering binding affinity in enzyme inhibition assays (e.g., COX-2 or kinases).

- Butanoic Acid Chain : Length and substitution (e.g., methyl branches) affect solubility and membrane permeability. Compare SAR with analogs like MCPB ( ).

- Methodological Tip : Use molecular docking (AutoDock Vina) to predict interactions with targets like histamine receptors, guided by pyrazole derivatives in .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

- NMR Ambiguities : Run 2D experiments (COSY, HSQC) to assign overlapping signals. For example, distinguish pyrazole protons from aromatic impurities.

- Mass Spec Discrepancies : Isotopic patterns (e.g., Cl/Br in analogs) must match theoretical distributions. Use high-resolution HRMS (Q-TOF) for exact mass validation .

- X-ray vs. Computational : Optimize DFT calculations (B3LYP/6-31G*) to compare predicted/observed bond lengths and angles .

Basic: What are the documented biological activities of this compound?

- Antimicrobial : Pyrazole-nitro derivatives show activity against Gram-positive bacteria (MIC = 8–32 µg/mL).

- Enzyme Inhibition : Potential as a urease or xanthine oxidase inhibitor (IC₅₀ ~10–50 µM).

- Cellular Models : Test cytotoxicity in MTT assays (HeLa, MCF-7) at 10–100 µM concentrations .

Advanced: What strategies optimize hydrogen bonding analysis in crystal structures?

- Graph Set Analysis : Classify motifs (e.g., carboxylic acid dimers as ) using Mercury software.

- Thermal Motion : Apply ADPs (anisotropic displacement parameters) in SHELXL to refine H-bond geometry accurately.

- Comparative Studies : Cross-reference with isostructural analogs (e.g., ) to identify conserved packing motifs .

Basic: What storage conditions ensure compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.